3-Nitro-4-piperidin-1-ylbenzoic acid

CAS No.: 26586-26-5

Cat. No.: VC2503460

Molecular Formula: C12H14N2O4

Molecular Weight: 250.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26586-26-5 |

|---|---|

| Molecular Formula | C12H14N2O4 |

| Molecular Weight | 250.25 g/mol |

| IUPAC Name | 3-nitro-4-piperidin-1-ylbenzoic acid |

| Standard InChI | InChI=1S/C12H14N2O4/c15-12(16)9-4-5-10(11(8-9)14(17)18)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16) |

| Standard InChI Key | YVODCTHEVCBRCV-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

| Canonical SMILES | C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Properties

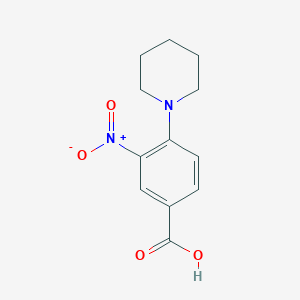

3-Nitro-4-piperidin-1-ylbenzoic acid is an aromatic carboxylic acid derivative characterized by its specific substitution pattern. The compound's structural foundation combines three key functional groups: a benzoic acid core, a nitro group, and a piperidine ring.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 26586-26-5 |

| Molecular Formula | C12H14N2O4 |

| Molecular Weight | 250.25 g/mol |

| IUPAC Name | 3-nitro-4-piperidin-1-ylbenzoic acid |

| European Community (EC) Number | 630-249-6 |

| DSSTox Substance ID | DTXSID80387068 |

Structural Characteristics

The structure of 3-nitro-4-piperidin-1-ylbenzoic acid features a benzoic acid backbone with a nitro group (-NO2) at position 3 and a piperidine ring attached at position 4. This arrangement creates a compound with interesting electronic and steric properties that influence its chemical behavior and potential applications.

Physical Properties

The physical properties of 3-nitro-4-piperidin-1-ylbenzoic acid are determined by its functional groups. The carboxylic acid moiety contributes to its acidic character and hydrogen bonding capabilities, while the nitro group enhances its electron-withdrawing properties. The piperidine ring introduces basic character and plays a significant role in its biological interactions.

Spectroscopic Characteristics

Spectroscopic analysis provides valuable insights into the structural and electronic properties of 3-nitro-4-piperidin-1-ylbenzoic acid.

Infrared Spectroscopy

Infrared spectroscopy of 3-nitro-4-piperidin-1-ylbenzoic acid reveals characteristic absorption bands that correspond to its functional groups. Research findings indicate distinctive peaks associated with the carboxylic acid, nitro group, and piperidine substituent .

Nuclear Magnetic Resonance

NMR spectroscopic analysis of related compounds suggests that 3-nitro-4-piperidin-1-ylbenzoic acid would display characteristic signals for aromatic protons, piperidine ring protons, and the carboxylic acid proton. The piperidine ring typically exhibits distinctive patterns in the aliphatic region, which can be used for structural confirmation .

Mass Spectrometry

Mass spectrometric analysis would provide information about the molecular weight and fragmentation pattern of 3-nitro-4-piperidin-1-ylbenzoic acid, further confirming its structural identity.

Synthesis Methods

The synthesis of 3-nitro-4-piperidin-1-ylbenzoic acid can be achieved through various synthetic routes. Understanding these methods is essential for researchers interested in producing this compound for further studies.

General Synthetic Approaches

The synthesis of 3-nitro-4-piperidin-1-ylbenzoic acid typically involves the reaction of a suitable benzoic acid derivative with piperidine, followed by nitration or starting from an appropriately nitrated precursor. Several synthetic pathways have been reported in the literature.

Nitration of 4-(Piperidin-1-yl)benzoic Acid

Chemical Reactivity

Carboxylic Acid Reactions

As a benzoic acid derivative, 3-nitro-4-piperidin-1-ylbenzoic acid can undergo typical carboxylic acid reactions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | Alcohols, acid catalyst | Corresponding esters |

| Amidation | Amines, coupling reagents | Amides and benzamides |

| Reduction | LiAlH4 or NaBH4 | Corresponding alcohols |

| Salt formation | Base treatment | Carboxylate salts |

Nitro Group Reactions

The nitro group in 3-nitro-4-piperidin-1-ylbenzoic acid can undergo several transformations:

| Reaction Type | Conditions | Products |

|---|---|---|

| Reduction | H2/Pd-C or Fe/HCl | 3-amino-4-piperidin-1-ylbenzoic acid |

| Nucleophilic substitution | Strong nucleophiles | Substituted derivatives |

| Redox reactions | Biological systems | Various metabolites |

Piperidine Ring Reactions

The piperidine moiety can participate in various reactions:

| Reaction Type | Conditions | Products |

|---|---|---|

| N-Alkylation | Alkyl halides | N-alkylated derivatives |

| N-Acylation | Acyl chlorides | N-acylated derivatives |

| Ring opening | Strong oxidizing conditions | Linear derivatives |

Biological Activity and Medicinal Applications

The biological profile of 3-nitro-4-piperidin-1-ylbenzoic acid is of interest due to its structural features that suggest potential pharmacological properties.

Structure-Activity Relationships

The combination of a nitro group, piperidine ring, and benzoic acid core in 3-nitro-4-piperidin-1-ylbenzoic acid creates a molecule with multiple functional groups that can interact with biological targets. Structure-activity relationship studies of similar compounds provide insights into potential biological activities .

| Potential Activity | Related Structural Features | Research Status |

|---|---|---|

| Anti-inflammatory | Piperidine ring and nitro group | Preliminary investigations |

| Antimicrobial | Nitro-aromatic structure | Early-stage research |

| Enzyme inhibition | Multiple functional groups | Theoretical predictions |

| Receptor modulation | Piperidine moiety | Hypothesized based on similar structures |

Comparison with Known Bioactive Compounds

Several compounds with structural similarities to 3-nitro-4-piperidin-1-ylbenzoic acid have demonstrated biological activities. For instance, piperidine derivatives have been studied as peroxisome proliferator-activated receptor (PPAR) modulators with potential applications in treating metabolic disorders and inflammatory conditions .

Research Applications

3-Nitro-4-piperidin-1-ylbenzoic acid has various applications in scientific research and development.

Chemical Research

The compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules with potential biological activities. Its functional groups allow for diverse chemical transformations, making it a versatile building block in synthetic chemistry.

Medicinal Chemistry

In medicinal chemistry, 3-nitro-4-piperidin-1-ylbenzoic acid can serve as a scaffold for the development of novel therapeutic agents. The presence of multiple functional groups allows for structure-activity relationship studies and optimization of pharmacological properties .

Materials Science

Although limited information is available on its specific applications in materials science, compounds with similar structures have been investigated for their potential use in the development of functional materials with specific optical, electronic, or mechanical properties.

Analytical Methods for Identification and Quantification

Various analytical techniques can be employed for the identification and quantification of 3-nitro-4-piperidin-1-ylbenzoic acid.

Spectroscopic Methods

Spectroscopic techniques such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy provide valuable information for the identification of 3-nitro-4-piperidin-1-ylbenzoic acid. These methods can detect characteristic absorption patterns associated with the compound's functional groups .

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used for the separation and quantification of 3-nitro-4-piperidin-1-ylbenzoic acid in complex mixtures. These techniques, combined with mass spectrometry, offer high sensitivity and specificity for analytical purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume